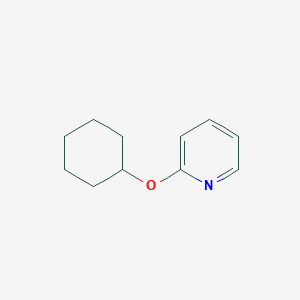
2-(Cyclohexyloxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Cyclohexyloxy)pyridine” is a compound that has a pyridine ring with a cyclohexyloxy group attached to it . It’s a part of the broader family of pyridine derivatives, which are important in various fields including pharmaceuticals, natural compounds, dyes, and fluorescent materials .
Synthesis Analysis
The synthesis of 2-pyridone compounds, which include “2-(Cyclohexyloxy)pyridine”, is an important research field. The synthetic methods are classified into three classes: reactions based on pyridine rings, cyclization, and cycloaddition reactions . A novel synthesis of amino-substituted-2-pyridone has been reported, which involves the use of a palladium catalyst under microwave irradiation .Molecular Structure Analysis
The molecular structure of “2-(Cyclohexyloxy)pyridine” can be determined using different density functional theory (DFT) approaches . These approaches can determine the structures and the interaction energies of the formed complexes between pyridine and a series of dihalogen molecules .Chemical Reactions Analysis
Pyridine derivatives, including “2-(Cyclohexyloxy)pyridine”, are involved in various chemical reactions. For instance, they can undergo C-H functionalization, which is an efficient tool for the synthesis of 2-pyridone .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Cyclohexyloxy)pyridine” include its molecular weight, which is 221.06 g/mol . Pyridine derivatives are known for their remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity .Applications De Recherche Scientifique
- CHOP derivatives have been explored as potential drug candidates due to their structural resemblance to pyridine, a common nitrogen heterocycle found in FDA-approved drugs. Researchers investigate their pharmacological properties, bioavailability, and interactions with biological targets .
- The electron-poor nature of pyridine often limits direct functionalization. However, sustainable chemistry aims to minimize waste generation. Scientists have developed methods for direct C–H functionalization of pyridine rings, enhancing their synthetic utility .
- CHOP derivatives participate in multicomponent reactions, leading to the formation of polyfunctionalized pyridines. Nanoparticles have been studied as catalysts in these reactions, providing a green and efficient approach to pyridine synthesis .
- Recent advances focus on C2-H functionalization of pyridine/quinoline N-oxides. Researchers explore simple C2-H functionalization, annulation of C3-substituted azine N-oxides, and functionalization at the C2-benzylic position. These strategies expand the synthetic toolbox for pyridine derivatives .
Medicinal Chemistry and Drug Development
Sustainable Chemistry: C–H Functionalization
Multicomponent Reactions (MCRs)
Functionalization of Pyridine N-Oxides
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that pyridine derivatives are often used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 2-(Cyclohexyloxy)pyridine involves its interaction with its targets in the Suzuki–Miyaura coupling reactions . In these reactions, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that pyridine derivatives can be involved in various biochemical routes . For instance, they can participate in the degradation of pyridines , and in the Dahms pathway, where the metabolite 2-keto-3-deoxy-xylonate can be split into glycolaldehyde and pyruvate .
Pharmacokinetics
The pharmacokinetics of pyridine derivatives can vary widely depending on their specific chemical structures and the biological systems in which they are used .
Result of Action
It’s known that pyridine derivatives can have various effects depending on their specific chemical structures and the biological systems in which they are used .
Action Environment
The action, efficacy, and stability of 2-(Cyclohexyloxy)pyridine can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura coupling reactions, in which the compound is often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents used in these reactions also plays a role .
Propriétés
IUPAC Name |
2-cyclohexyloxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h4-5,8-10H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTRTHLUAFDPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one](/img/structure/B2571639.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2571642.png)
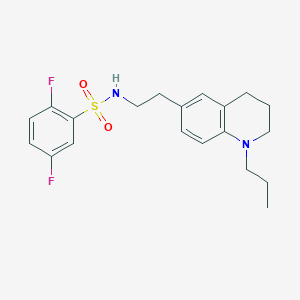
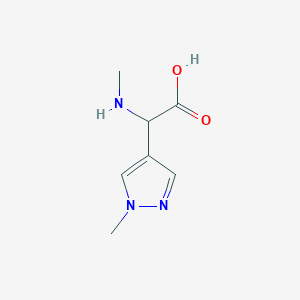
![Tert-butyl 9a-(aminomethyl)-1,3,4,6,7,9-hexahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2571646.png)

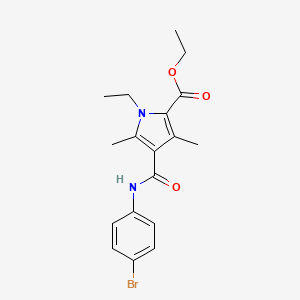
![(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-(ethylsulfonyl)benzamide](/img/structure/B2571653.png)

![2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
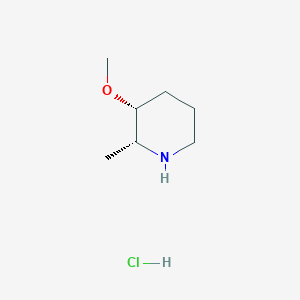
![5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2571659.png)
